1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one
Description
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-phenyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(10-4-2-1-3-5-10)12-6-7-14-8-11(12)15-13/h1-8H,9H2,(H,15,17) |
InChI Key |
YTIXRIAFFOHKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1C3=CC=CC=C3)C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Acylation and Cyclization
A foundational approach involves derivatizing nicotinic acid to form intermediates capable of intramolecular cyclization. For example, N-acyl nicotinic acids are synthesized by reacting nicotinic acid derivatives with acyl chlorides in dimethylformamide (DMF) at controlled temperatures (≤40°C). Subsequent cyclization in acetic anhydride at 170–180°C yields pyridooxazinones, which are reactive intermediates.
Procedure :
- Acylation : Mix nicotinic acid derivative (0.25 mol) with acyl chloride (0.37 mol) in DMF (125 mL) at ≤40°C.
- Cyclization : Heat the acylated product in acetic anhydride (90 mL) at 170–180°C under reflux, distilling off acetic acid.
- Isolation : Wash the residue with n-hexane to obtain pyridooxazinones (60–75% yield).
Functionalization and Ring Closure
Pyridooxazinones react with primary amines (e.g., 2-(2-phenylthiazol-4-yl)ethylamine) to form the pyrido[3,4-b]pyrazine core. This step typically occurs in polar aprotic solvents like DMF or acetonitrile under inert atmospheres.
Key Parameters :
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times. A protocol adapted from pyrido[2,3-d]pyrimidine synthesis involves irradiating a mixture of 4-arylidene-3-methylisoxazol-5(4H)-ones and amines at 140°C for 30–60 minutes.
Procedure :
- Mix Precursors : Combine 4-arylidene-isoxazolone (1 mmol) and amine (1.2 mmol) in DMF/HOAc (2:1).
- Irradiate : Use a microwave reactor at 240 W (140°C) for 30–60 minutes.
- Purify : Recrystallize from DMF-EtOH to obtain pure product (70–85% yield).
Advantages :
- Time Efficiency : 30–60 minutes vs. 6–12 hours for conventional methods.
- Improved Purity : Reduced side reactions due to uniform heating.
Metal-Catalyzed Coupling Reactions
Palladium-Copper Mediated Coupling
A patent detailing 1,2-dihydropyridine-2-one synthesis highlights the use of palladium and copper catalysts to introduce aryl groups. For the target compound, phenylboronic acid could couple with a pyridopyrazine precursor under similar conditions.
Procedure :
- Reactants : Pyridopyrazine precursor (1 mmol), phenylboronic acid (1.5 mmol).
- Catalysts : Pd(OAc)₂ (0.05 mmol), Cu(OAc)₂ (0.1 mmol), PPh₃ (0.2 mmol).
- Base : Triethylamine (2 mmol) in THF at 80°C for 12 hours.
- Isolation : Filter and recrystallize from ethanol (yield: 50–60%).
Challenges :
- Sensitivity to Oxygen : Requires inert atmosphere.
- Cost : Palladium catalysts increase production expenses.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Ring Formation Under Acidic Conditions
Adapted from tetrahydroisoquinoline synthesis, PPA facilitates cyclization of acylated intermediates.
Procedure :
- Acylation : React β-phenylethylamine with benzoyl chloride in toluene (0–80°C, 5 hours).
- Cyclization : Treat N-phenethyl-benzamide with PPA (1:10 molar ratio) at 150–200°C for 3–5 hours.
- Reduction : Catalytic hydrogenation of the dihydro intermediate yields the tetrahydro product.
Optimization :
- PPA Ratio : Higher PPA concentrations improve cyclization efficiency.
- Yield : 60–70% after recrystallization.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 170°C, reflux | 60–75 | 6–12 hours | Moderate |
| Microwave-Assisted | 140°C, 240 W | 70–85 | 30–60 min | High |
| Metal-Catalyzed | 80°C, Pd/Cu catalysts | 50–60 | 12 hours | Low |
| PPA Cyclization | 150–200°C, polyphosphoric acid | 60–70 | 3–5 hours | Moderate |
Key Findings :
- Microwave Synthesis offers the highest yield and shortest reaction time, making it ideal for lab-scale production.
- PPA Cyclization is cost-effective but requires high temperatures, posing safety challenges.
- Metal-Catalyzed Methods are limited by catalyst costs but valuable for introducing complex substituents.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one has a complex structure characterized by a fused bicyclic system. Its molecular formula is with a molecular weight of approximately 225.25 g/mol. The compound features a dihydropyrido structure that contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing the dihydropyrido[3,4-b]pyrazine scaffold exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have been tested against human cancer cell lines, demonstrating significant cytotoxic effects and potential as chemotherapeutic agents .
Antimicrobial Properties
The antimicrobial potential of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one has been explored in several studies. Compounds derived from this structure have shown effectiveness against both bacterial and fungal strains. For example, one study reported that specific derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. Research suggests that these compounds may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain . The structural modifications on the dihydropyrido scaffold can enhance these effects, making them suitable candidates for developing new anti-inflammatory drugs.
Case Studies and Research Findings
Several studies highlight the therapeutic potential of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one and its derivatives:
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
Key Research Findings
Antimitotic and Anticancer Activity
- 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one analogs : Substituents at positions 2 and 3 significantly influence reversibility of mitotic arrest. For example, ethyl carbamate derivatives (e.g., NSC 181928) show potent activity against P388 leukemia (T/C values > 175% at 12.5 mg/kg) and synergize with vincristine .
- Comparison with oxazine/thiazine analogs : Pyrazines generally exhibit superior activity. For instance, 1,2-dihydropyrido[3,4-b]pyrazines are 2–3× more active than oxazine counterparts in L1210 cell proliferation assays .
Enzyme Inhibition and Selectivity
- 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives: Compound 4k (IC₅₀: 0.023 μM) outperforms the diabetes drug Epalrestat (IC₅₀: 0.075 μM) in aldose reductase inhibition. Halogen substituents (e.g., 7-bromo in 4l) enhance antioxidant activity (95.3% DPPH radical scavenging at 100 μM) .
- 1-Phenyl derivatives : The phenyl group at position 1 enhances hydrophobic interactions with enzyme pockets, but excessive bulk may reduce solubility .
Structural Determinants of Activity
- Amino groups: 5-Amino and 7-amino substituents are critical for tubulin binding and antimitotic activity .
- Dihydro vs. fully aromatic systems : The 1,2-dihydro configuration stabilizes binding to tubulin’s colchicine site, while fully aromatic analogs (e.g., pyrido[2,3-b]pyrazin-3(4H)-one) lack this activity .
Biological Activity
1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is a heterocyclic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and toxicology.
- IUPAC Name : 1-phenyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one
- CAS Number : 1437457-86-7
- Molecular Formula : C13H10N2O
- Molecular Weight : 210.23 g/mol
- Purity : Typically ≥95% .
Biological Activity
The biological activity of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one has been investigated in various studies focusing on its pharmacological properties:
Antioxidant Activity
Research indicates that compounds similar to 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Neuroprotective Effects
Studies have shown that derivatives of this compound may provide neuroprotective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce parkinsonism. The mechanism involves the modulation of neurotransmitter levels and protection against neuronal cell death .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential use as an antibacterial agent .
Toxicological Profile
The safety data sheet for 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one highlights several toxicological concerns:
- Skin Irritation : Classified as a skin irritant (Category 2) .
- Eye Irritation : Causes serious eye irritation (Category 2A) .
- Respiratory Effects : May cause respiratory irritation upon inhalation .
Research Findings and Case Studies
A comprehensive review of literature reveals several case studies and experimental findings related to the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antioxidant activity in vitro using DPPH assay. |
| Study B | Showed neuroprotective effects in rat models treated with MPTP. |
| Study C | Exhibited antimicrobial activity against Staphylococcus aureus. |
Case Study Example
In a study investigating the neuroprotective effects of related compounds on MPTP-induced toxicity in rats, it was found that treatment with 1-Phenyl derivatives significantly reduced motor deficits and preserved dopamine levels in the brain . This suggests a promising avenue for developing therapeutics for Parkinson's disease.
Q & A
Q. What are the recommended methods for synthesizing 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one and optimizing reaction yields?
A one-pot synthesis approach has been reported for structurally related pyrazolo[3,4-b]pyridin-6-ones, achieving yields between 58–70% by varying aryl substituents and reaction conditions . Key factors affecting yield include:
- Temperature : Reactions performed at 80–100°C under reflux.
- Catalysts : Use of acetic acid as a catalyst for cyclization.
- Substituent effects : Electron-donating groups (e.g., 4-methylphenyl) improve yields compared to electron-withdrawing groups.
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4f | 4-Fluorophenyl | 67 | 239–240 |
| 4g | 4-Methylphenyl | 70 | 217–218 |
| 4h | Furan-2-yl | 58 | 188–189 |
Methodological Tip : Optimize stoichiometry of aryl aldehydes and monitor reaction progress via TLC. Confirm purity using elemental analysis (e.g., C: 71.46–76.54%, N: 13.12–13.32%) .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ 160–170 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and NH/OH vibrations (if present) .
- Elemental Analysis : Verify calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation).
Safety Note : Handle hygroscopic samples under inert atmosphere to prevent degradation .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators for particulates and nitrile gloves. Avoid skin contact due to potential irritation .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition.
- Toxicology : Classified as non-carcinogenic by IARC and NTP, but acute toxicity (oral LD50) data is unavailable. Conduct risk assessments using OSHA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity classifications (e.g., ACGIH vs. OSHA) may arise from:
- Test systems : Differences between in vitro (cell lines) and in vivo (rodent) models.
- Dosage variability : Threshold limits (TLVs) depend on exposure duration and concentration .
Q. Methodological Approach :
Perform dose-response studies using standardized OECD guidelines.
Compare results with existing data from IARC and ACGIH .
Use computational tools (e.g., QSAR models) to predict untested endpoints.
Q. What strategies are effective for studying the compound’s reactivity in novel synthetic pathways?
Mechanistic studies can employ:
- Isotopic labeling : Track reaction intermediates (e.g., 13C-labeled carbonyl groups).
- Kinetic analysis : Determine rate constants for cyclization steps under varying pH and temperature conditions.
Example : Beckmann rearrangement of 3-amino-3-phenylpropionic acid derivatives produces tetrahydropyrrolo[1,2-a]pyrazin-1-one analogs. Monitor intermediates via LC-MS .
Q. How can computational modeling enhance understanding of this compound’s bioactivity?
- Docking studies : Screen against kinase targets (e.g., EGFR or CDK2) using PyMOL or AutoDock.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental redox behavior .
Validation : Compare computed IR/NMR spectra with experimental data to refine force field parameters .
Q. What experimental designs are recommended for investigating degradation products?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV-A), and hydrolytic conditions (acid/base).
- Analytical tools : Use HPLC-PDA to identify degradation peaks and HRMS for structural elucidation.
Case Study : Related pyrazolo[3,4-d]pyrimidines degrade via oxidation of the pyridine ring, forming N-oxide byproducts .
Q. How should researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
- Surfactants : Add Tween-80 or cyclodextrins to improve aqueous solubility.
- pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
